![molecular formula C24H20FN5O4 B2767088 Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate CAS No. 887882-62-4](/img/no-structure.png)

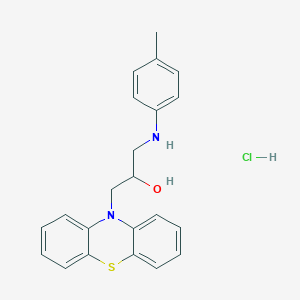

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

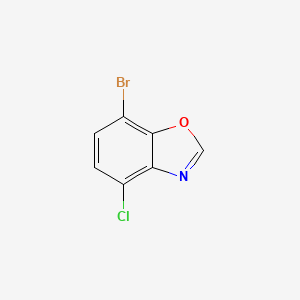

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Fluorophenyl groups are aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific chemical reactions involving “Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate” are not available in the literature I have access to.Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Applications De Recherche Scientifique

Synthesis and Catalysis

- Ionic Liquid Catalysis : Research demonstrates the use of ionic liquids as mild and effective catalysts for the synthesis of imidazoles, showing the potential for environmentally friendly synthesis methods that could be applicable to compounds like Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate (Zang et al., 2010).

Heterocyclic Chemistry

- Microwave Irradiation : Studies have investigated the effects of microwave irradiation on the reactions of certain carboxaldehydes with active methylene compounds, suggesting improved reaction efficiency. This method could potentially enhance the synthesis of complex molecules like the one (Rábarová et al., 2004).

- Synthesis of Heterocycles : Another study focused on the synthesis of heterocycles from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, exploring the reactivity towards various reagents. This research could provide insights into synthesizing related compounds (Mohareb et al., 2004).

Biological Activity

- Antimicrobial and Antioxidant Properties : Several compounds derived from or related to imidazoles have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. These studies underline the potential for compounds like this compound to possess significant biological activities (Al-badrany et al., 2019).

Molecular Docking and Drug Design

- Drug Design : Research on the synthesis and biological evaluation of new quinazolinone-based derivatives as dual inhibitors for tyrosine kinases highlights the importance of molecular docking in drug design. This approach could be applicable for understanding the interaction of compounds like this compound with biological targets (Riadi et al., 2021).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While imidazole and fluorophenyl groups are found in many commercially available drugs , the safety and hazards of “Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate” would need to be determined through specific testing.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluorobenzaldehyde with 4-methyl-1,3-dioxo-7-phenylpurine-2,6-diamine to form 6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-amine. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methyl-1,3-dioxo-7-phenylpurine-2,6-diamine", "ethyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 4-methyl-1,3-dioxo-7-phenylpurine-2,6-diamine in the presence of a base such as potassium carbonate to form 6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-amine.", "Step 2: Reaction of 6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate." ] } | |

Numéro CAS |

887882-62-4 |

Formule moléculaire |

C24H20FN5O4 |

Poids moléculaire |

461.453 |

Nom IUPAC |

ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H20FN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3 |

Clé InChI |

XAQWRCMICAZHQL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

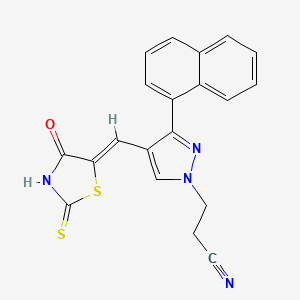

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)

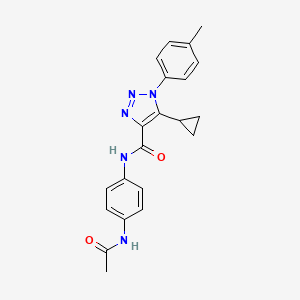

![1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767021.png)

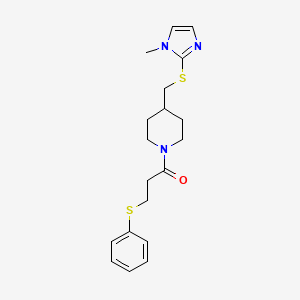

![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)